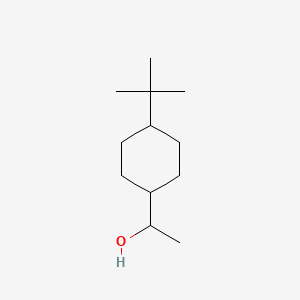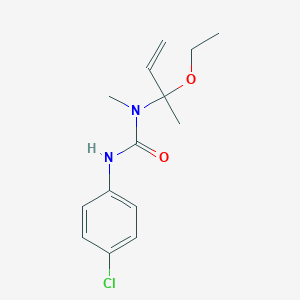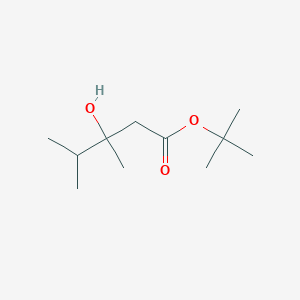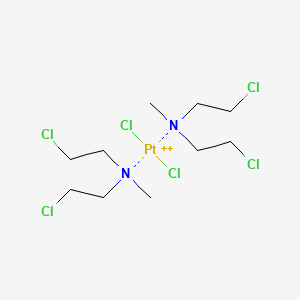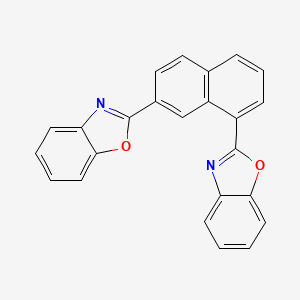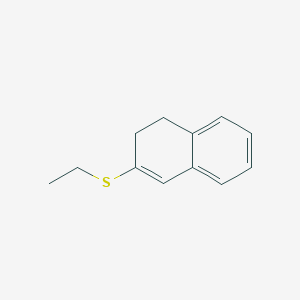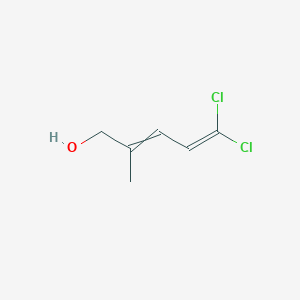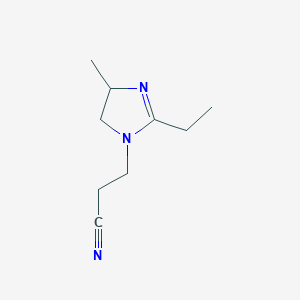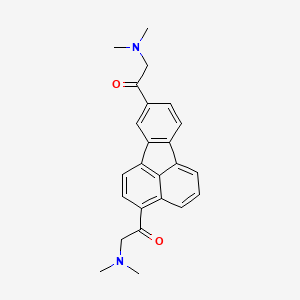
Ethanone, 1,1'-(3,9-fluoranthenediyl)bis[2-(dimethylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1,1’-(3,9-fluoranthenediyl)bis[2-(dimethylamino)- is a complex organic compound known for its unique structure and properties It is characterized by the presence of a fluoranthene core with two ethanone groups attached to it, each bearing a dimethylamino substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-(3,9-fluoranthenediyl)bis[2-(dimethylamino)- typically involves multi-step organic reactions. One common method includes the reaction of fluoranthene with ethanone derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output .
化学反应分析
Types of Reactions
Ethanone, 1,1’-(3,9-fluoranthenediyl)bis[2-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .
科学研究应用
Ethanone, 1,1’-(3,9-fluoranthenediyl)bis[2-(dimethylamino)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It finds applications in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other industrially relevant compounds
作用机制
The mechanism by which Ethanone, 1,1’-(3,9-fluoranthenediyl)bis[2-(dimethylamino)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Ethanone, 1,1’-(1,3-phenylene)bis-: This compound has a similar structure but with a phenylene core instead of a fluoranthene core.
Ethanone, 1,1’-(2,8-dibenzofurandiyl)bis[2-(dimethylamino)-: Another similar compound with a dibenzofuran core.
Uniqueness
Ethanone, 1,1’-(3,9-fluoranthenediyl)bis[2-(dimethylamino)- is unique due to its fluoranthene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
属性
CAS 编号 |
63908-06-5 |
|---|---|
分子式 |
C24H24N2O2 |
分子量 |
372.5 g/mol |
IUPAC 名称 |
2-(dimethylamino)-1-[4-[2-(dimethylamino)acetyl]fluoranthen-8-yl]ethanone |
InChI |
InChI=1S/C24H24N2O2/c1-25(2)13-22(27)15-8-9-16-18-6-5-7-19-17(23(28)14-26(3)4)10-11-20(24(18)19)21(16)12-15/h5-12H,13-14H2,1-4H3 |
InChI 键 |
QCHHDVXUCJUNJK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC(=O)C1=CC2=C(C=C1)C3=CC=CC4=C(C=CC2=C43)C(=O)CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




